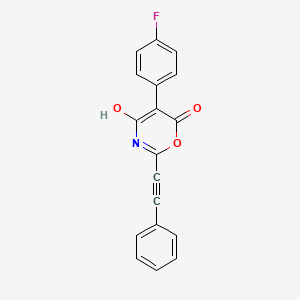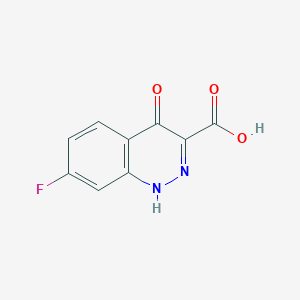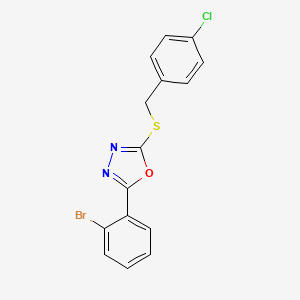![molecular formula C15H15N3O B11773023 4-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11773023.png)
4-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that have significant importance in medicinal chemistry due to their broad range of biological activities. The structure of this compound consists of a benzimidazole ring substituted with an ethoxy group at the 5-position and an aniline group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline can be achieved through various synthetic routes. One common method involves the cyclization of o-phenylenediamine with ethyl 4-aminobenzoate under acidic conditions to form the benzimidazole core. The reaction is typically carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid at elevated temperatures. The resulting product is then subjected to further reactions to introduce the ethoxy group at the 5-position and the aniline group at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may involve reagents such as halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.
科学的研究の応用
4-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties, making it a potential candidate for drug development.
Medicine: The compound can be explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
類似化合物との比較
4-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline can be compared with other benzimidazole derivatives to highlight its uniqueness. Similar compounds include:
4-(1H-Benzimidazol-2-yl)aniline: Lacks the ethoxy group at the 5-position.
4-(5-Chloro-1H-benzo[d]imidazol-2-yl)aniline: Contains a chloro group instead of an ethoxy group.
2-(1H-Benzimidazol-2-yl)aniline: Has a different substitution pattern on the benzimidazole ring.
The presence of the ethoxy group at the 5-position in this compound may confer unique chemical and biological properties compared to these similar compounds.
特性
分子式 |
C15H15N3O |
|---|---|
分子量 |
253.30 g/mol |
IUPAC名 |
4-(6-ethoxy-1H-benzimidazol-2-yl)aniline |
InChI |
InChI=1S/C15H15N3O/c1-2-19-12-7-8-13-14(9-12)18-15(17-13)10-3-5-11(16)6-4-10/h3-9H,2,16H2,1H3,(H,17,18) |
InChIキー |
HBDLBMHACOJDGH-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)C3=CC=C(C=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-isopropyl-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylate](/img/structure/B11772940.png)
![N-(5-Amino-6-methylbenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B11772944.png)
![1-(m-Tolyl)-3-azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11772949.png)
![2-Bromodibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11772951.png)




![2-(Difluoromethoxy)-6-methylbenzo[d]oxazole](/img/structure/B11772972.png)
![8-Methoxydibenzo[B,F][1,4]thiazepin-11(10H)-one](/img/structure/B11772981.png)
![Methyl 3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoate](/img/structure/B11772984.png)
![5-Chloro-6-fluorobenzo[d]thiazole](/img/structure/B11772992.png)


